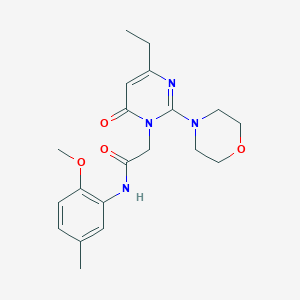

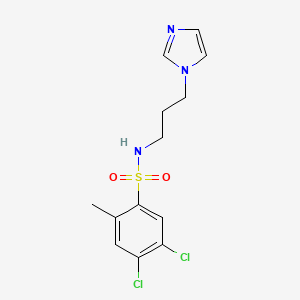

4-((3-((6-甲基吡啶-3-基)氧基)吡咯啉-1-基)磺酰)苯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile" often involves multistep synthetic routes. A general approach could involve the formation of the pyridazinyl moiety, followed by its linkage to a pyrrolidine unit and subsequent sulfonation and nitrilation reactions. For instance, compounds with pyridine and sulfonamide functionalities have been synthesized through conjugate additions, acylation, and intramolecular cyclizations, demonstrating the complexity and versatility of synthetic strategies required for such molecules (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction studies, which provide insights into their crystalline forms, molecular conformations, and interactions. The presence of various functional groups like sulfonamide, nitrile, and pyridazinyl groups contributes to the compound's ability to form specific molecular geometries and engage in intra and intermolecular hydrogen bonding, significantly impacting its physicochemical properties and reactivity.

Chemical Reactions and Properties

Chemical reactions involving "4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile" can be diverse, including but not limited to, nucleophilic substitutions, addition reactions, and cyclizations. The reactivity of the compound is influenced by the electronic nature of the pyridazinyl and sulfonamide groups, which can act as electrophiles or nucleophiles under different conditions. These reactions are crucial for further functionalization or modification of the compound for specific applications.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are determined through experimental measurements and computational methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for various applications.

Chemical Properties Analysis

The chemical properties of "4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile" encompass its acidity, basicity, reactivity towards different reagents, stability under various conditions, and potential for chemical transformations. Studies involving computational chemistry, such as Density Functional Theory (DFT) analyses, provide insights into the molecule's electronic structure, including its frontier molecular orbitals (HOMO-LUMO analysis), which are indicative of its reactivity and interactions with other molecules (Sarojini et al., 2012).

科学研究应用

合成和分子相互作用

对吡啶衍生物的合成途径和分子相互作用进行全面探索,包括那些与4-((3-((6-甲基吡啶并[3,4-c]噻二唑-3-基)氧基)吡咯烷-1-基)磺酰基)苯甲腈在结构上相关的化合物,揭示了化学创新和在科学研究各个领域中潜在应用的丰富多彩。值得注意的是,对对甲苯磺酰化的4-氨基吡啶的合成及其与Ni(II)和Fe(II)离子的络合突显了该化合物的多功能性以及在制药和化工行业中探索其在生物学和催化方面潜力的可能性(Orie, Duru, & Ngochindo, 2021)。

药物传递机制

通过将亲脂性吡啶基衍生物封装在水溶性金属笼中,探索了创新的药物传递机制。这种方法提出了一种传递生物相关结构的新方法,可能增强治疗剂的功效和选择性(Mattsson et al., 2010)。

抗菌和抗氧化活性

进行了新型吡啶和融合吡啶衍生物的合成,导致产生具有抗菌和抗氧化活性的化合物。这项研究强调了吡啶衍生物在新型抗菌和抗氧化剂开发中的潜力,为药物化学中它们的实用性提供了宝贵的见解(Flefel et al., 2018)。

作用机制

Target of Action

The primary target of this compound is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the androgen receptor has the ability to regulate gene expression and affect cellular proliferation.

Mode of Action

The compound interacts with its target, the androgen receptor, by binding to it. This binding event changes the conformation of the receptor, allowing it to interact with specific DNA sequences known as androgen response elements. This interaction leads to a cascade of events that result in changes in gene expression .

Biochemical Pathways

The compound’s interaction with the androgen receptor affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and differentiation. The exact downstream effects can vary depending on the specific cell type and context .

Result of Action

The result of the compound’s action is a modulation of androgen receptor activity, which can lead to changes in cell growth and proliferation. In the context of diseases like cancer, this could potentially slow the growth of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence the compound’s interaction with its target .

属性

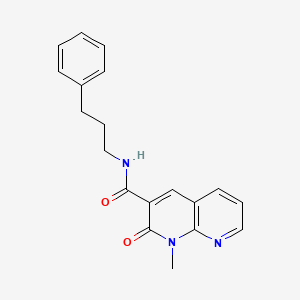

IUPAC Name |

4-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-12-2-7-16(19-18-12)23-14-8-9-20(11-14)24(21,22)15-5-3-13(10-17)4-6-15/h2-7,14H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOBVMFOBHNOCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2481950.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2481954.png)

![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2481956.png)

![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)

![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)

![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)